molecular formula C21H17Cl2N5O2S B2690432 N-(2,3-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896315-26-7

N-(2,3-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2690432
CAS RN: 896315-26-7
M. Wt: 474.36
InChI Key: UBYOUDWDXXNCII-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the synthesis of heterocyclic compounds via sulphenylation of unsaturated amides highlights the interest in developing new routes to heterocycles, which are crucial in the design of pharmaceuticals, agrochemicals, and materials science. The method involves the reaction of manganese(III) acetate with diphenyl disulphide in the presence of various amides to afford cyclic products, including pyrrolidines and oxazoles (Samii, Ashmawy, & Mellor, 1987). These processes underline the significance of heterocyclic chemistry in developing compounds with potential applications in scientific research.

Vibrational Spectroscopy in Compound Analysis

The use of vibrational spectroscopic techniques (Raman and Fourier transform infrared spectroscopy) compared with ab initio calculations provides a profound understanding of the structural and electronic properties of molecules. For example, the study on N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide reveals the effect of rehybridization and hyperconjugation on molecular stability, further substantiated by vibrational spectral analysis and Hirshfeld surface analysis (Mary, Pradhan, & James, 2022). This approach can be applied to study the compound , providing insights into its physical and chemical properties.

Synthesis and Bioactivity Screening

The synthesis and structural elucidation of N-aryl derivatives of triazolylsulfanyl acetamides, as reported in studies, highlight the ongoing interest in creating new molecules with potential bioactivity. These studies often explore the antibacterial, antifungal, and antiviral activities of synthesized compounds, which is crucial for discovering new therapeutic agents. For instance, a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide compounds were synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological molecules and its effects on biological systems .

Safety and Hazards

Information on the compound’s toxicity, flammability, and environmental impact would be included here .

Future Directions

This would involve discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2S/c1-30-17-10-3-2-7-14(17)20-25-26-21(28(20)27-11-4-5-12-27)31-13-18(29)24-16-9-6-8-15(22)19(16)23/h2-12H,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYOUDWDXXNCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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